Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate

Description

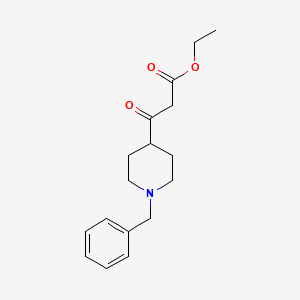

Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate (CAS: 22048-15-3; C₁₇H₂₃NO₃) is a β-keto ester derivative featuring a benzylpiperidine moiety at the 3-position of the propanoate backbone . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and infectious diseases.

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)12-16(19)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |

InChI Key |

UIYFLRDSAPSZSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

- Starting Material: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

- Reagents: Formamidine acetate, sodium methoxide (NaOMe) in methanol or ethanol

- Solvent: Methanol or ethanol

- Reaction Conditions: Heating at reflux or elevated temperatures (70–85 °C)

- Reaction Time: 2 to 18 hours depending on conditions

- Work-up: Cooling, vacuum concentration, neutralization with acetic acid, filtration, washing, and drying

Detailed Experimental Procedures and Outcomes

| Entry | Reaction Conditions | Yield (%) | Description and Notes | Analytical Data |

|---|---|---|---|---|

| 1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50 g), formamidine acetate (16.2 g), sodium methoxide in methanol (4.37 M, 190 mL), methanol (200 mL), heated at 85 °C for 16 h in sealed vessel | 61.4 | After cooling and vacuum concentration, residue dissolved in 1N NaOH, poured over ice, neutralized to pH 7 with acetic acid; tan solid precipitated, filtered, washed with water and cold ether, dried under high vacuum | MS: M+H = 242.2; 1H NMR (DMSO-d6): δ 2.29 (t, 2H), 2.61 (t, 2H), 3.26 (s, 2H), 3.64 (s, 2H), 7.21-7.36 (m, 6H), 7.96 (s, 1H) |

| 2 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1 g), formamidine acetate (0.42 g), sodium methoxide in methanol (4.6 mL), stirred at 70 °C for 18 h | 55 | Mixture cooled, concentrated under reduced pressure, partitioned between water and chloroform/isopropanol, washed with brine, dried over Na2SO4, concentrated | MS (ES+): 242 [M+H]+ |

| 3 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (12.89 g), formamidine acetate (5.4 g), sodium methoxide solution in methanol (25% wt/wt, 50 mL), reflux for 2 h | 55-61.4 | Methanol removed under reduced pressure, white solid dissolved in chloroform/isopropanol, washed with water and brine, dried and evaporated | MS (ESI): 242.1 [M+1]+ |

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the oxopiperidine ester, facilitated by the basic environment provided by sodium methoxide. This leads to cyclization or condensation products depending on the stoichiometry and conditions, resulting in the formation of the target compound or related intermediates such as 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives.

Purification and Characterization

- The crude product is isolated by precipitation upon neutralization.

- Washing with water and cold ether removes impurities.

- Drying under high vacuum ensures removal of residual solvents.

- Characterization by mass spectrometry (MS) confirms molecular ion peaks consistent with the target compound.

- Proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed structural confirmation with characteristic chemical shifts and splitting patterns.

Data Table Summary of Preparation Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride |

| Reagents | Formamidine acetate, sodium methoxide in methanol or ethanol |

| Solvent | Methanol or ethanol |

| Temperature | 70–85 °C |

| Reaction Time | 2–18 hours |

| Yield Range | 55–61.4% |

| Work-up | Neutralization with acetic acid, filtration, washing, drying |

| Characterization Techniques | MS (M+H ~242), 1H NMR (DMSO-d6) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance reactivity in reduction or nucleophilic substitution reactions .

- Electron-Donating Groups (e.g., -OCH₃) : Improve stability in condensation reactions .

- Fluorine Substituents : Increase metabolic stability and bioavailability in CNS drug candidates .

Heterocyclic Derivatives

Key Observations :

Physicochemical Comparison

| Property | This compound | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.37 | 210.20 | 237.21 |

| LogP (Predicted) | 2.8 | 1.9 | 2.3 |

| Solubility | Low in water; soluble in DMSO, ethanol | Moderate in ethanol | Poor in polar solvents |

| Stability | Stable under inert atmosphere | Sensitive to light | Hygroscopic |

Notes:

Biological Activity

Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders. This article delves into its biological activity, exploring various studies, including in vitro and in vivo assays, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure features a piperidine ring which is significant for its interaction with biological targets, particularly in the central nervous system.

1. Cholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on cholinesterases (AChE and BChE), which are crucial in the breakdown of acetylcholine. The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease.

In Vitro Studies :

- Assay Method : Ellman's colorimetric method was utilized to assess cholinesterase inhibition.

- Results : this compound demonstrated significant inhibitory activity against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The IC50 values indicated a strong potential for therapeutic use.

| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |

|---|---|---|

| This compound | 0.907 ± 0.011 | 1.5 ± 0.02 |

These results suggest that the compound could be beneficial in treating cognitive decline associated with cholinergic dysfunction.

2. Neuroprotective Effects

In vivo studies have shown that this compound may exert neuroprotective effects against neurotoxicity induced by beta-amyloid plaques, a hallmark of Alzheimer’s disease.

Case Study Findings :

- Model Used : Scopolamine-induced memory impairment in rats.

- Outcomes : Treatment with the compound resulted in improved memory function and reduced oxidative stress markers (malondialdehyde levels decreased while superoxide dismutase levels increased).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in Alzheimer's pathology.

Key Findings :

- The compound showed favorable binding affinity to the active sites of hAChE and hBACE-1, suggesting a dual mechanism of action.

- Stability analyses over 100 ns simulations confirmed the robustness of ligand-protein interactions, indicating potential for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the piperidine ring significantly influence the biological activity of the compound. Substituents at specific positions can enhance or diminish cholinesterase inhibition, guiding future synthesis of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.